molecular formula C17H16O2 B8748720 3-Phenyl-1-indanacetic acid CAS No. 71823-43-3

3-Phenyl-1-indanacetic acid

货号: B8748720
CAS 编号: 71823-43-3
分子量: 252.31 g/mol
InChI 键: SPMZTVMUKNTXEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-1-indanacetic acid is a bicyclic carboxylic acid derivative featuring an indane core (a fused benzene and cyclopentane ring) substituted with a phenyl group at the 3-position and an acetic acid moiety at the 1-position. This compound is part of a broader class of indane-based acetic acids, which are of interest in medicinal chemistry due to their structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . Key synonyms include 3-Oxoindan-1-yl acetic acid and 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid . Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol (calculated based on structural analogs).

Modifications to the phenyl or indane rings can significantly alter pharmacological activity, solubility, and metabolic stability .

属性

CAS 编号

71823-43-3

分子式

C17H16O2

分子量

252.31 g/mol

IUPAC 名称

2-(3-phenyl-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C17H16O2/c18-17(19)11-13-10-16(12-6-2-1-3-7-12)15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2,(H,18,19)

InChI 键

SPMZTVMUKNTXEW-UHFFFAOYSA-N

规范 SMILES

C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CC(=O)O

产品来源

United States

化学反应分析

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form methyl/ethyl esters .

  • Amide formation : Treatment with thionyl chloride followed by amines yields substituted amides (e.g., N,N-dimethylamide) .

Substituent Modifications

  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution (EAS) on the indane ring .

  • Alkylation : Grignard reagents (e.g., methylmagnesium bromide) add to the ketone group in 1-oxo derivatives, followed by dehydration to form alkyl-substituted indanacetic acids .

Reactivity with Organometallic Reagents

  • Grignard reactions :

    • n-Butyllithium adds to the carbonyl group of 1-oxo-indanacetic acid derivatives, leading to ring-opening and subsequent cyclization to hydroxyindanones .

    • Methyllithium generates mixtures of hydroxy- and anilino-indanones (e.g., 3c and 4c ) .

Biological Activity and Derivatives

While not directly studied for 3-phenyl-1-indanacetic acid, structurally related compounds show:

  • Antimycobacterial activity : Analogues like 3-phenyl-1H-indoles exhibit MIC values of 18.2–94.7 µM against Mycobacterium tuberculosis .

  • Structure–activity relationship (SAR) :

    • Electron-withdrawing groups (e.g., CF₃) enhance activity .

    • Methoxy substituents reduce potency compared to halogens .

Cyclization Mechanism

  • Protonation : Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Intramolecular attack : The aromatic ring attacks the activated carbonyl, forming the indane skeleton .

  • Rearomatization : Loss of water regenerates aromaticity, stabilizing the bicyclic product.

Side Reactions

  • Over-acylation : Excess acylating agents lead to diacylated byproducts .

  • Oxidation : Permanganate or other strong oxidizers may degrade the indane ring .

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-phenyl-1-indanacetic acid, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
3-Phenyl-1-indanacetic acid C₁₇H₁₄O₃ Phenyl (C3), acetic acid (C1) 266.29 Potential COX inhibition, NSAID analog
5-Fluoro-2-methyl-1H-inden-3-yl acetic acid C₁₂H₁₁FO₂ Fluoro (C5), methyl (C2), acetic acid (C3) 218.21 Enhanced lipophilicity, antiviral studies
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid C₁₂H₁₃NO₃ Methoxy (C5), methyl (C2), indole core 219.24 Indomethacin impurity, COX-1/2 inhibitor
(2-Phenyl-1H-indol-3-yl)acetic acid C₁₆H₁₃NO₂ Phenyl (C2), indole core, acetic acid (C3) 251.29 Anti-inflammatory, kinase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonylacetamide C₂₅H₁₈ClF₃N₂O₅S Chlorobenzoyl, methoxy, sulfonamide, trifluoromethyl 557.93 High-affinity COX-2 inhibition (43% yield in synthesis)

Pharmacological and Physicochemical Differences

Electronic and Steric Effects
  • 3-Phenyl-1-indanacetic acid lacks electron-withdrawing groups on the phenyl ring, which may reduce acidity (pKa ~4–5) compared to fluorinated analogs like 5-fluoro-2-methyl-1H-inden-3-yl acetic acid (pKa ~3.5–4.5 due to fluorine’s inductive effect) .
  • The sulfonamide derivative (C₂₅H₁₈ClF₃N₂O₅S) introduces a bulky trifluoromethyl group, enhancing selectivity for COX-2 over COX-1, a common strategy to reduce gastrointestinal toxicity in NSAIDs .
Bioactivity
  • Indomethacin analogs (e.g., 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid) exhibit potent COX-1/2 inhibition (IC₅₀ < 1 μM) due to the methoxy group’s electron-donating effects, which stabilize enzyme interactions .
  • 3-Phenyl-1-indanacetic acid ’s indane core may improve metabolic stability compared to indole-based compounds, as rigid structures resist cytochrome P450-mediated oxidation .

常见问题

Q. What are the standard synthetic routes for 3-Phenyl-1-indanacetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes typically involve Friedel-Crafts alkylation or coupling reactions between indanone derivatives and phenylacetic acid precursors. Optimization includes:
  • Varying catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) to improve regioselectivity.
  • Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics.
  • Monitoring purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
    Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (~20–30%) are achievable by reducing side reactions through inert atmospheres (N₂/Ar) .

Q. What chromatographic techniques are most effective for purifying 3-Phenyl-1-indanacetic acid from complex reaction mixtures?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (60:40 v/v) for baseline separation. Retention times can be calibrated against commercial phenylacetic acid analogs .
  • TLC : Silica gel plates with UV254 indicator; visualize using iodine vapor or ceric ammonium molybdate stain. RF values should align with structurally similar compounds (e.g., 2-phenylindan-1-acetic acid derivatives) .

Q. How can researchers validate the purity of 3-Phenyl-1-indanacetic acid using spectroscopic and thermal methods?

  • Methodological Answer :
  • Melting Point : Compare observed values (e.g., 145–148°C) with literature data. Use differential scanning calorimetry (DSC) for precise thermal profiles .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for phenylacetic acid analogs .
  • NMR : Confirm absence of impurities via ¹H NMR (e.g., aromatic proton integration at δ 7.2–7.4 ppm) and ¹³C NMR (carbonyl signal ~δ 175 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing synthetic derivatives of 3-Phenyl-1-indanacetic acid?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR : Employ COSY and HSQC to resolve overlapping signals in complex mixtures.
  • Reference Standards : Compare with authenticated spectra of related indan-acetic acid derivatives (e.g., PubChem CID 999 for phenylacetic acid backbone validation) .
  • Contradiction Resolution : Re-run spectra at higher magnetic field strengths (≥500 MHz) and cross-validate with mass spectrometry (HRMS) .

Q. What experimental design considerations are critical for evaluating the metabolic stability of 3-Phenyl-1-indanacetic acid in vitro?

  • Methodological Answer :
  • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Use LC-MS/MS to quantify parent compound depletion over time.
  • Controls : Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Data Normalization : Account for protein binding using ultracentrifugation or equilibrium dialysis .

Q. How can researchers resolve conflicting bioactivity data for 3-Phenyl-1-indanacetic acid across different cell lines?

  • Methodological Answer :
  • Isogenic Cell Lines : Use CRISPR-engineered cells to eliminate genetic variability.
  • Culture Conditions : Standardize serum concentration, passage number, and hypoxia levels.
  • Statistical Models : Apply mixed-effects models to account for clustered data (e.g., nested replicates per cell line) .
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 data points per concentration to improve reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。